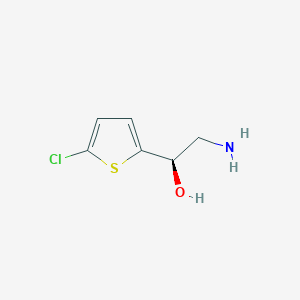

(1R)-2-amino-1-(5-chlorothiophen-2-yl)ethan-1-ol

Description

(1R)-2-amino-1-(5-chlorothiophen-2-yl)ethan-1-ol is a chiral amino alcohol with a molecular formula of C₆H₈ClNOS and a molecular weight of 177.65 g/mol . Its structure features a 5-chlorothiophene ring attached to a stereogenic carbon (C1) in the (R)-configuration, with an amino group (-NH₂) at the adjacent carbon (C2) and a hydroxyl group (-OH) at C1. Key properties include:

- Hydrogen bonding capacity: The -NH₂ and -OH groups enable strong intermolecular interactions, influencing solubility and crystallization .

- Stereochemical significance: The (1R) configuration may dictate pharmacological activity, as chirality often affects receptor binding .

- Synthetic utility: Similar compounds are synthesized via reductive amination or enantioselective catalysis, followed by purification via column chromatography .

Properties

Molecular Formula |

C6H8ClNOS |

|---|---|

Molecular Weight |

177.65 g/mol |

IUPAC Name |

(1R)-2-amino-1-(5-chlorothiophen-2-yl)ethanol |

InChI |

InChI=1S/C6H8ClNOS/c7-6-2-1-5(10-6)4(9)3-8/h1-2,4,9H,3,8H2/t4-/m1/s1 |

InChI Key |

UWHBZOSXJAJDEY-SCSAIBSYSA-N |

Isomeric SMILES |

C1=C(SC(=C1)Cl)[C@@H](CN)O |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(CN)O |

Origin of Product |

United States |

Biological Activity

(1R)-2-amino-1-(5-chlorothiophen-2-yl)ethan-1-ol, with the CAS number 1689901-37-8, is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNOS, with a molecular weight of 177.65 g/mol. The compound features a thiophene ring substituted with a chlorine atom, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 177.65 g/mol |

| SMILES | C1=C(SC(=C1)Cl)C(CN)O |

| InChI | InChI=1S/C6H8ClNOS/c7-6... |

Antimicrobial Properties

Research indicates that compounds containing thiophene rings exhibit antimicrobial activities. A study evaluating various derivatives found that this compound demonstrated significant inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent .

Melanin Production Inhibition

Inhibition of melanin production is another area where this compound shows promise. Studies have demonstrated that certain thiophene derivatives can inhibit tyrosinase activity, a key enzyme in melanin biosynthesis. This could position this compound as a candidate for skin-whitening agents or treatments for hyperpigmentation disorders .

Cytotoxic Effects

Preliminary cytotoxicity assays have indicated that this compound may affect cancer cell lines. For instance, in vitro studies revealed that it could induce apoptosis in specific cancer cells, potentially through the modulation of apoptotic pathways .

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as an antimicrobial agent.

Case Study 2: Melanin Inhibition

In a study involving B16-F10 melanoma cells, treatment with this compound resulted in a significant reduction in melanin content compared to untreated controls. The compound reduced melanin synthesis by approximately 50% at a concentration of 100 µM, indicating its effectiveness as a melanin biosynthesis inhibitor.

Comparison with Similar Compounds

2-amino-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol

- Structure : Replaces thiophene with a fluorinated benzopyran ring.

- Key differences :

- Physicochemical properties : Higher logP (lipophilicity) due to the aromatic benzopyran system.

(1R,2R)-2-amino-1-(3-chlorophenyl)-2-(4-chlorophenyl)ethan-1-ol

- Structure : Features two chlorinated phenyl groups and a (1R,2R) configuration.

- Key differences :

rel-(2R)-2-amino-2-(3-bromo-5-methylphenyl)ethan-1-ol hydrochloride

- Structure : Bromine and methyl substituents on the aromatic ring; hydrochloride salt form.

- Key differences :

1-(5-iodo-thiophen-2-yl)-ethanol derivatives

- Structure: Iodo-substituted thiophene with ethanol instead of amino ethanol.

- Key differences :

Comparative Data Table

Key Research Findings

- Metabolic Stability : Chlorine in the thiophene ring may reduce oxidative metabolism compared to fluorine or hydrogen .

- Crystallization : The target compound’s -NH₂ and -OH groups promote hydrogen-bonded networks, as modeled via SHELX .

- Pharmacological Potential: Chirality at C1 is critical for activity; enantiomers of similar compounds show divergent biological effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing (1R)-2-amino-1-(5-chlorothiophen-2-yl)ethan-1-ol with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves stereoselective reduction of a ketone precursor (e.g., 1-(5-chlorothiophen-2-yl)ethan-1-one) using chiral catalysts or enzymes. Sodium borohydride with chiral ligands or asymmetric hydrogenation can achieve high enantiomeric excess (e.e.). For example, reduction of a ketone intermediate (CAS 125712-84-7) under controlled pH and temperature (e.g., 0–4°C) with L-proline as a chiral auxiliary has been reported to yield >90% e.e. .

Q. How can researchers confirm the structural identity and stereochemistry of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze coupling constants (e.g., ) to confirm the thiophene ring substitution pattern and the ethanolamine backbone.

- X-ray crystallography : Resolve the absolute configuration of the chiral center (1R) .

- Mass spectrometry : Compare the exact molecular mass (calculated: 207.67 g/mol) with experimental data .

Q. What are the critical physicochemical properties influencing solubility and reactivity?

- Key Properties :

| Property | Value | Source |

|---|---|---|

| LogP (XlogP) | ~1.8 | Estimated from analogs |

| Hydrogen bond donors | 2 (amine and hydroxyl) | |

| Polar surface area | ~46 Ų | Calculated from structure |

- Solubility is enhanced in polar aprotic solvents (e.g., DMSO). Reactivity is influenced by the nucleophilic amine group and the electron-deficient 5-chlorothiophene ring .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Solutions include:

- Purity validation : Use HPLC with chiral columns to ensure enantiomeric purity.

- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability).

- Control experiments : Replicate studies under standardized conditions (pH, temperature, solvent) to isolate variables .

Q. What strategies are effective for probing the reaction mechanisms of this compound in catalytic processes?

- Approaches :

- Kinetic isotope effects (KIE) : Replace labile protons (e.g., -OH or -NH₂) with deuterium to study rate-determining steps.

- Computational modeling : DFT calculations to map transition states and identify stereochemical outcomes.

- In-situ spectroscopy : Monitor intermediates via FTIR or Raman during reactions (e.g., amidation or oxidation) .

Q. How can structural analogs of this compound be designed to optimize target binding while minimizing off-target effects?

- Design Framework :

- Bioisosteric replacement : Substitute the 5-chloro group on the thiophene with trifluoromethyl (-CF₃) or methyl (-CH₃) to modulate electron-withdrawing/donating effects .

- Scaffold hopping : Replace the thiophene ring with pyridine (as in CAS 2416218-60-3) to alter π-π stacking interactions .

- Pharmacophore mapping : Use SAR studies to identify critical hydrogen-bonding motifs (e.g., amine-hydroxyl distance) .

Safety and Handling

Q. What precautions are necessary for handling this compound in laboratory settings?

- Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.